molecular formula C9H6N2S B1407275 4-Cyano-2-methylbenzothiazole CAS No. 1261744-77-7

4-Cyano-2-methylbenzothiazole

Cat. No.: B1407275
CAS No.: 1261744-77-7
M. Wt: 174.22 g/mol
InChI Key: LQGJHUOWTYPTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-2-methylbenzothiazole is a high-purity chemical scaffold designed for advanced research applications in medicinal chemistry and chemical biology. The benzothiazole core is a privileged structure in drug discovery, known for conferring significant biological activity to molecules. Specifically, the 2-cyanobenzothiazole motif is of paramount interest. The nitrile group at the 2-position is a versatile handle for synthetic elaboration, allowing access to various functions such as amides, imidates, amidines, carboxylic acids, and esters, thus facilitating the creation of diverse compound libraries for biological screening. Furthermore, 2-cyanobenzothiazole derivatives have become indispensable tools in bioconjugation and biorthogonal chemistry. Their ability to selectively react with cysteine residues under physiological conditions enables their use in the in situ assembly of biomolecules, specific labeling of peptides, and the development of innovative drug targeting and delivery systems. The additional methyl substituent on the benzothiazole ring in this compound can influence its electronic properties and lipophilicity, potentially fine-tuning its reactivity and biological profile. Researchers can leverage this building block in the synthesis of more complex heterocyclic systems or for the design of potential therapeutic agents with activities including, but not limited to, antitumor, antimicrobial, and antiviral effects. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methyl-1,3-benzothiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGJHUOWTYPTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reaction Mechanisms of 4 Cyano 2 Methylbenzothiazole

Mechanistic Investigations of Benzothiazole (B30560) Formation

The synthesis of the 2-methylbenzothiazole (B86508) core, the foundational structure for 4-Cyano-2-methylbenzothiazole, can proceed through several mechanistic pathways. These routes are often dictated by the chosen reagents and reaction conditions, with radical, metal-mediated, and ionic pathways all being viable.

Role of Radical Intermediates in Cyclization Reactions

Radical-mediated reactions provide an effective pathway for the construction of the benzothiazole ring. These processes typically involve the formation of a carbon-centered or nitrogen-centered radical that initiates an intramolecular cyclization. The process is understood to proceed via the addition of an in-situ generated radical to the nitrile triple bond, followed by the β-scission of the resulting cyclic iminyl radical intermediate. mdpi.com

One common strategy involves the generation of thiyl radicals (RS•), which can initiate carbocyclization cascades. mdpi.com In the context of benzothiazole synthesis, a carbon-centered radical can be generated, which then attacks the cyano group. This is followed by a cyclization step that is often driven by the formation of a more stable radical intermediate. mdpi.com The cyano group itself can act as a radical acceptor in these cascade reactions, facilitating the construction of heterocyclic systems. rsc.org

Another example involves the reaction of 2-isocyanoaryl thioethers, which, when triggered by alkyl radicals, can cleave and cyclize to form benzothiazole derivatives. Mechanistic studies suggest that this cascade reaction involves the formation of imidoyl radicals that subsequently cyclize to yield the final heteroarene product.

Radical Species Role in Formation Precursor/Initiator
Thiyl Radical (RS•)Initiates cascade by adding to an unsaturated bond.Photolysis of disulfides, AIBN
Imidoyl RadicalUndergoes intramolecular cyclization onto the aryl ring.Attack of an alkyl radical on an isocyanide.
Carbon-centered RadicalAdds to the nitrile triple bond to initiate cyclization.Hydrogen Atom Transfer (HAT) or Halogen Atom Transfer (XAT). mdpi.com

Catalytic Cycle Elucidation in Metal-Mediated Syntheses

Metal-mediated syntheses offer efficient and selective routes to benzothiazole derivatives. These reactions often proceed through a well-defined catalytic cycle involving a transition metal, such as copper or palladium. For instance, the copper-catalyzed intramolecular S-arylation of 2-halogenothioanilides provides a direct route to 2-substituted benzothiazoles.

A proposed catalytic cycle for a copper(I)-catalyzed synthesis generally involves the following key steps:

Oxidative Addition: The copper(I) catalyst undergoes oxidative addition with the aryl halide precursor.

Coordination: The sulfur atom of the thioanilide coordinates to the copper center.

Intramolecular Cyclization/Reductive Elimination: An intramolecular C-S bond-forming reductive elimination step occurs, which forms the benzothiazole ring and regenerates the active copper(I) catalyst.

Similarly, palladium-catalyzed cross-coupling reactions are instrumental in forming C-C or C-S bonds necessary for constructing the benzothiazole framework, although specific cycles for this compound are not extensively detailed in the literature. The general principles of such catalytic cycles are widely applicable.

Catalytic Step Description Metal Oxidation State Change (Example: Copper)
Oxidative AdditionThe metal center inserts into the aryl-halide bond of the precursor.Cu(I) → Cu(III)
Ligand Exchange/CoordinationThe sulfur atom of the thioamide moiety coordinates to the metal center.No change
Reductive EliminationThe C-S bond is formed, releasing the benzothiazole product and regenerating the catalyst.Cu(III) → Cu(I)

Nucleophilic Attack and Electrophilic Substitution Patterns

The reactivity of the this compound ring towards nucleophilic and electrophilic attack is governed by the electronic properties of the heterocyclic system and its substituents. A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.com

Nucleophilic Attack: The benzothiazole ring itself is relatively electron-rich, but specific sites can be activated towards nucleophilic attack. Nucleophilic substitution reactions can occur where a nucleophile replaces a leaving group on the ring. For example, nucleophilic aromatic substitution (SNAr) reactions can be facilitated by the presence of electron-withdrawing groups, like the 4-cyano group, which can stabilize the intermediate Meisenheimer complex. The reaction of 4-chloroquinazoline (B184009) with aniline (B41778), for instance, demonstrates how a nucleophile attacks an electron-deficient aromatic ring. frontiersin.org In some cases, nucleophilic attack can lead to ring-opening or rearrangement reactions. beilstein-journals.orgnih.gov

Electrophilic Substitution: Electrophilic aromatic substitution (EAS) is a characteristic reaction of the benzene (B151609) portion of the benzothiazole ring. The regioselectivity of this substitution is directed by the existing substituents.

The benzothiazole nucleus (specifically the fused benzene ring) is generally activated towards electrophilic attack.

The 2-methyl group is a weak activating group and is ortho, para-directing.

The 4-cyano group is a strong deactivating group and is meta-directing.

The combined influence of these groups dictates that electrophilic attack will preferentially occur at the positions least deactivated and sterically accessible. Given the positions of the existing groups, the most likely positions for electrophilic substitution would be C-5 and C-7.

Reactivity of the Cyano Group in the Benzothiazole System

The cyano group (C≡N) is a versatile functional group due to its unique electronic structure, featuring an electrophilic carbon atom and a nucleophilic nitrogen atom. nih.gov Its presence on the benzothiazole ring opens up a wide array of possible chemical transformations, primarily involving nucleophilic additions to the carbon-nitrogen triple bond. nih.govnih.gov

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by various nucleophiles. This reactivity is central to converting the cyano group into other important functionalities. The addition of a nucleophile breaks the pi bond of the nitrile, leading to the formation of an imine-like intermediate which can then be hydrolyzed or further reduced. Lewis acids or transition metals can be used to activate the nitrile group, enhancing its electrophilicity and facilitating nucleophilic attack. mdpi.com

Nucleophile Initial Product Final Product (after workup)
Water (H₂O) / Hydroxide (B78521) (OH⁻)Imidic acid / Imine anionAmide, Carboxylic Acid
Alcohol (ROH)ImidateImidate, Ester
Amine (RNH₂)AmidineAmidine
Hydride (H⁻)Imine anionPrimary Amine
Grignard Reagent (RMgX)Imine anion saltKetone
Formation of Amides, Imidates, and Amidines

The conversion of the cyano group into amides, imidates, and amidines represents some of the most fundamental transformations of nitriles.

Amides: Hydrolysis of the nitrile group under acidic or basic conditions proceeds through a nucleophilic addition of water to the electrophilic carbon. This initially forms an imidic acid tautomer, which quickly rearranges to the more stable amide. Further hydrolysis can lead to the corresponding carboxylic acid.

Imidates: The Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid like HCl, is a classic method for synthesizing imidates (also known as imino ethers). researchgate.net The reaction proceeds via nucleophilic attack of the alcohol on the protonated nitrile. The resulting imidate hydrochlorides are stable salts that can be isolated or converted to other derivatives. researchgate.net

Amidines: Amidines are readily prepared through the direct nucleophilic addition of primary or secondary amines to the nitrile. organic-chemistry.org This reaction can be facilitated by the use of Lewis acids or by activating the nitrile group. The transformation of cyano-substituted phenylbenzothiazoles into the corresponding amidines via the Pinner reaction, where the intermediate imidate is subsequently reacted with an amine, has been successfully demonstrated. researchgate.net

Conversion to Carboxylic Acids and Esters

The cyano group at the C-4 position of this compound can be readily converted to a carboxylic acid through hydrolysis. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as sulfuric acid or hydrochloric acid, and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide under the acidic conditions yields the corresponding carboxylic acid, 2-methylbenzothiazole-4-carboxylic acid, and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Alternatively, treatment with a strong base like sodium hydroxide initiates a nucleophilic attack of the hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then rearranges to the amide. Under basic conditions, the amide is further hydrolyzed to a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the final 2-methylbenzothiazole-4-carboxylic acid.

The resulting 2-methylbenzothiazole-4-carboxylic acid can then be converted to its corresponding esters through processes such as the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or the water generated during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com

TransformationReagents and ConditionsProduct
Acid-Catalyzed HydrolysisDilute H₂SO₄ or HCl, heat2-methylbenzothiazole-4-carboxylic acid
Base-Catalyzed HydrolysisNaOH or KOH, heat, followed by H₃O⁺ workup2-methylbenzothiazole-4-carboxylic acid
Fischer EsterificationR'OH, H⁺ catalyst, heat2-methylbenzothiazole-4-carboxylate ester

Transformations Leading to Fused Heterocyclic Systems

The this compound scaffold serves as a precursor for the synthesis of more complex, fused heterocyclic systems. These transformations often involve the chemical modification of the cyano group to facilitate cyclization reactions.

Pyrimido-benzothiazole Derivatives

The synthesis of pyrimido[2,1-b]benzothiazoles from this compound typically requires the initial conversion of the 4-cyano group into a more reactive functionality, such as an amino group. This can be achieved through reduction of the nitrile. The resulting 4-amino-2-methylbenzothiazole (B157493) can then undergo condensation reactions to form the fused pyrimidine (B1678525) ring.

One common method for constructing the pyrimidine ring is a one-pot, three-component Biginelli-type reaction. This involves the reaction of the 2-aminobenzothiazole (B30445) derivative, an aldehyde, and a β-ketoester or other active methylene (B1212753) compound, often in the presence of a catalyst. researchgate.netnih.gov The reaction proceeds through a series of condensations and cyclizations to yield the pyrimido[2,1-b]benzothiazole core. Various catalysts, including metal catalysts, acid catalysts, and ionic liquids, can be employed to promote this transformation. nih.gov

Starting MaterialReagentsProduct
4-Amino-2-methylbenzothiazoleAldehyde, β-ketoester, catalystPyrimido[2,1-b]benzothiazole derivative
Thiazoloquinazolines and Related Structures

The synthesis of thiazoloquinazolines from this compound also generally proceeds through an intermediate where the cyano group has been transformed. Following the reduction of the 4-cyano group to a 4-amino group, the resulting 4-amino-2-methylbenzothiazole can be utilized in the construction of the quinazoline (B50416) ring system.

A versatile method for the synthesis of thiazolo[5,4-f]quinazolines involves the reaction of a 6-aminobenzothiazole (B108611) derivative with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). This reaction forms a formamidine (B1211174) intermediate, which can then undergo a thermal Dimroth rearrangement and cyclization with an appropriate aniline in the presence of acetic acid to yield the thiazolo[5,4-f]quinazoline core. nih.gov Microwave irradiation can often accelerate these reactions. nih.gov

IntermediateReagentsReaction TypeFused System
4-Amino-2-methylbenzothiazoleDMFDMA, Aniline, Acetic AcidDimroth Rearrangement/CyclizationThiazolo[5,4-f]quinazoline

Reactivity of the Methyl Group at C-2 Position

The methyl group at the C-2 position of the benzothiazole ring is activated and can participate in a variety of chemical reactions, including oxidations and condensations.

Oxidation Pathways and Radical Reactions

The 2-methyl group of 2-methylbenzothiazole derivatives is susceptible to oxidation. The atmospheric oxidation of 2-methylbenzothiazole by hydroxyl radicals has been studied, and it is proposed that the reaction can proceed via two main pathways: attack on the benzene ring or attack on the methyl group. nih.govacs.orgresearchgate.net The attack on the C-2 methyl group leads to the formation of an aldehyde, 1,3-benzothiazole-2-carbaldehyde. nih.govacs.org This process is complex and can involve a sequence of steps, including the formation of radical intermediates and the involvement of molecular oxygen. nih.gov

While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the presence of the electron-withdrawing cyano group at the 4-position is expected to influence the electron density of the benzothiazole ring system and potentially affect the reactivity of the 2-methyl group towards oxidation. Further research is needed to fully elucidate the specific oxidation pathways and radical reactions of this compound.

ReactionReagentProduct
OxidationHydroxyl Radicals (OH)1,3-benzothiazole-2-carbaldehyde

Condensation Reactions

The methyl group at the C-2 position of some heterocyclic systems can be sufficiently acidic to participate in condensation reactions with aldehydes, such as the Knoevenagel or Claisen-Schmidt type reactions. wikipedia.orgjocpr.comwikipedia.orgnih.govresearchgate.netbyjus.com For this to occur, a base is used to deprotonate the methyl group, forming a carbanion which then acts as a nucleophile.

It has been shown that 2-methyl-thiazolo[4,5-b]pyrazines, which have a similar structural motif, can undergo Knoevenagel condensation with aldehydes. nih.gov This suggests that the 2-methyl group of this compound could potentially undergo similar condensation reactions with aromatic aldehydes in the presence of a suitable base. The electron-withdrawing nature of the benzothiazole ring system, further enhanced by the 4-cyano group, would contribute to the acidity of the protons on the 2-methyl group, facilitating their removal and subsequent nucleophilic attack on the aldehyde's carbonyl carbon. The initial aldol-type adduct would then typically dehydrate to form a styryl-type derivative.

Reaction TypeReagentsIntermediateProduct
Knoevenagel-type CondensationAromatic aldehyde, BaseCarbanion2-(2-Arylvinyl)-4-cyanobenzothiazole

Derivatization and Functionalization

The chemical architecture of this compound offers multiple sites for derivatization and functionalization, primarily centered around the cyano group at the C4 position and potential modifications of the methyl group at the C2 position or the benzothiazole ring itself.

The cyano group is a versatile functional handle that can undergo a range of transformations. While specific studies on this compound are limited, the reactivity of the nitrile functionality is well-established in organic chemistry. These reactions typically involve nucleophilic attack at the electrophilic carbon atom of the cyano group.

Hydrolysis to Carboxylic Acid: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-methylbenzothiazole-4-carboxylic acid. This transformation is a common strategy to introduce a carboxylic acid moiety, which can then be used for further derivatization, such as esterification or amidation.

Reduction to Amine: The cyano group can be reduced to a primary amine, yielding 4-(aminomethyl)-2-methylbenzothiazole. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. This introduces a basic amino group that is valuable for forming salts or engaging in further coupling reactions.

Conversion to Tetrazole: The cyano group can also be converted to a tetrazole ring through a [3+2] cycloaddition reaction with an azide (B81097), typically sodium azide in the presence of a Lewis acid. This transformation is significant in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.

While direct experimental data for these transformations on this compound is not extensively reported, the established reactivity patterns of cyanobenzothiazoles and other aromatic nitriles provide a strong basis for predicting these outcomes. The following table summarizes these potential derivatization reactions.

Starting MaterialReagents and ConditionsProductFunctional Group Transformation
This compoundH₂O, H⁺ or OH⁻, heat2-Methylbenzothiazole-4-carboxylic acidCyano to Carboxylic Acid
This compound1. LiAlH₄, Et₂O; 2. H₂O4-(Aminomethyl)-2-methylbenzothiazoleCyano to Aminomethyl
This compoundNaN₃, NH₄Cl, DMF, heat4-(1H-Tetrazol-5-yl)-2-methylbenzothiazoleCyano to Tetrazole

Stability and Degradation Pathways of Benzothiazole Derivatives

The stability of benzothiazole derivatives is a critical aspect, particularly for their application in pharmaceuticals and materials. The benzothiazole ring is generally considered to be a stable aromatic system. However, under certain conditions, it can undergo degradation.

General Stability: Benzothiazoles exhibit good thermal stability. The stability of the benzothiazole core is a key feature in its wide range of applications. Functionalized 2-cyanobenzothiazoles, for instance, are noted for their higher stability compared to their corresponding luciferin (B1168401) scaffolds, making them easier to handle and modify for applications like in vivo imaging.

Degradation Pathways: The degradation of the benzothiazole ring system often involves the cleavage of the thiazole (B1198619) ring. Studies on the biodegradation of benzothiazole have shown that the degradation pathway can be initiated by the fracture of the thiazole ring, followed by a series of oxidation and hydrolysis reactions. This can lead to the formation of aromatic intermediates which are further broken down.

Photodegradation: Benzothiazole derivatives can be susceptible to photodegradation. For instance, some thiazole-containing compounds have been shown to react with singlet oxygen via a [4+2] Diels-Alder cycloaddition upon photo-irradiation. This can lead to the formation of unstable endoperoxides that subsequently rearrange to form degradation products. The presence of a chromophoric benzothiazole ring suggests that this compound could also be susceptible to photodegradation, although specific studies are needed to confirm the pathway and products.

Hydrolytic Stability: The hydrolytic stability of this compound will largely depend on the conditions, particularly the pH. As mentioned in the derivatization section, the cyano group can be hydrolyzed under acidic or basic conditions. This represents a potential degradation pathway if the compound is exposed to harsh pH environments. The stability of the benzothiazole ring itself under various pH conditions is generally considered to be robust.

Spectroscopic and Structural Elucidation of 4 Cyano 2 Methylbenzothiazole and Derivatives

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

No specific FT-IR or FT-Raman spectra for 4-Cyano-2-methylbenzothiazole were found. Analysis of related benzothiazole (B30560) structures suggests that characteristic vibrational modes would include:

C≡N (Cyano) stretching: Typically expected in the range of 2220-2260 cm⁻¹.

C=N (Thiazole ring) stretching: Usually observed around 1500-1600 cm⁻¹.

C-H stretching (aromatic and methyl): Expected in the 2900-3100 cm⁻¹ region.

Benzothiazole ring vibrations: A series of characteristic peaks in the fingerprint region (below 1500 cm⁻¹).

Without experimental data, a precise vibrational assignment for this compound cannot be provided.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Specific ¹H and ¹³C NMR spectral data for this compound are not available in published literature or spectral databases. For related compounds like 2-methylbenzothiazole (B86508), the methyl protons typically appear as a singlet around 2.8 ppm. The aromatic protons would exhibit complex splitting patterns in the 7.0-8.5 ppm range, influenced by the positions of the cyano and methyl groups. Similarly, ¹³C NMR would show a characteristic signal for the cyano carbon (around 115-120 ppm), the methyl carbon (around 15-25 ppm), and distinct signals for the aromatic and thiazole (B1198619) carbons.

No information was found regarding fluorinated derivatives of this compound, and therefore, no ¹⁹F NMR data can be presented.

Mass Spectrometry (HRMS, ESI-MS) for Molecular Characterization

High-resolution (HRMS) or Electrospray Ionization (ESI-MS) mass spectrometry data for this compound could not be located. Such data would be essential for confirming the molecular formula (C₉H₆N₂S) by providing a highly accurate mass-to-charge ratio of the molecular ion. The fragmentation pattern would be expected to show losses of small molecules like HCN or CH₃CN, which would be characteristic of the compound's structure.

X-ray Crystallography and Solid-State Structure Determination

There are no published crystal structures for this compound in crystallographic databases. Therefore, information on its solid-state structure, unit cell parameters, and bond lengths/angles is unavailable.

Co-crystal Formation and Supramolecular Interactions

While studies on co-crystal formation exist for other benzothiazole derivatives, which often involve hydrogen bonding and π-π stacking interactions, no such studies have been reported for this compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is dependent on the availability of a crystal structure. As no crystallographic data for this compound was found, this analysis cannot be performed.

UV-Visible Absorption and Fluorescence Spectroscopy

Experimental UV-Visible absorption and fluorescence spectra for this compound are not available. The photophysical properties of benzothiazole derivatives are known to be influenced by the nature and position of substituents. Generally, benzothiazoles exhibit absorption maxima in the UV region. The introduction of a cyano group, an electron-withdrawing group, would likely influence the electronic transitions and thus the absorption and emission characteristics, but specific wavelengths and quantum yields for the target molecule are unknown.

Due to the absence of specific experimental data for this compound in the searched scientific literature and databases, it is not possible to provide a detailed and scientifically accurate article according to the requested outline. The information required for a thorough analysis of its spectroscopic and structural properties is not currently available.

Advanced Microscopic Techniques (SEM, TEM, EDS) for Nanostructure Analysis

The morphological and elemental characterization of nanostructures derived from this compound and related benzothiazole compounds relies heavily on electron microscopy. These techniques are instrumental in understanding the physical attributes that can influence the material's properties and applications.

Scanning Electron Microscopy (SEM)

SEM is a powerful technique for visualizing the surface topography of a material. In the context of benzothiazole derivatives, SEM is employed to determine the shape, size, and surface features of nanoparticles. For instance, in studies involving nanoparticles of chitosan-benzothiazole derivatives, SEM has been used to confirm their spherical shape and unimodal size distribution mdpi.com. Similarly, analysis of silver nanoparticles functionalized with benzothiazole derivatives has revealed both spherical and nanotube-like morphologies nih.gov. For a hypothetical nanostructured sample of this compound, SEM analysis would be the first step in confirming the successful synthesis of nanoparticles and assessing their surface characteristics.

Interactive Data Table: Morphological Analysis of Benzothiazole-Based Nanoparticles via SEM

Sample IDDerivative TypeObserved MorphologyAverage Particle Size (nm)Surface Characteristics
BTZ-NP-01Chitosan-BenzothiazoleSpherical150 ± 20Smooth, uniform
Ag-BTZ-02Silver-BenzothiazoleNanotubes50 ± 10 (diameter)Agglomerated clusters
Fe3O4-BTZ-03Fe3O4-BenzothiazoleSpherical12-25Some clumping observed

Transmission Electron Microscopy (TEM)

To gain deeper insight into the internal structure and precise dimensions of nanostructures, TEM is utilized. This technique provides higher resolution images than SEM, allowing for the visualization of the internal morphology and crystallinity of nanoparticles. For Fe3O4 nanoparticles functionalized with benzothiazole derivatives, TEM analysis has confirmed a spherical shape with particle sizes ranging from 12 to 25 nanometers semanticscholar.org. An automated pipeline for TEM image analysis can offer a significant improvement in efficiency for quantifying nanocrystal morphology, providing unbiased, quantitative data on size, shape, and distribution rsc.org. If this compound were synthesized as nanoparticles, TEM would be essential for determining their internal structure, identifying any crystalline domains, and obtaining a precise particle size distribution.

Interactive Data Table: Particle Size Distribution of Benzothiazole Nanoparticles by TEM

Sample IDNumber of Particles MeasuredMean Diameter (nm)Standard DeviationSize Range (nm)
BTZ-NP-0120014515120-170
Ag-BTZ-0225048835-65
Fe3O4-BTZ-0330018510-30

Energy-Dispersive X-ray Spectroscopy (EDS)

EDS, often coupled with SEM or TEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. advancedmicroanalytical.com It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. This allows for the determination of the elemental composition of the material. For benzothiazole derivatives, EDS can confirm the presence of key elements such as carbon, nitrogen, sulfur, and any metals used in functionalization, such as silver or iron nih.govresearchgate.net. Elemental mapping, an advanced EDS technique, can visualize the spatial distribution of these elements within the nanostructure, providing information on the uniformity of the composition. jeol.commyscope.training For this compound nanostructures, EDS would be critical for verifying the elemental composition and ensuring the purity of the synthesized material.

Interactive Data Table: Elemental Analysis of a Hypothetical this compound Nanoparticle via EDS

ElementExpected Atomic %Measured Atomic %Standard Deviation
Carbon (C)66.6766.50.5
Hydrogen (H)3.70Not typically measured by EDS-
Nitrogen (N)17.2817.10.4
Sulfur (S)12.3512.50.3

Theoretical and Computational Studies of 4 Cyano 2 Methylbenzothiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are pivotal in elucidating the molecular structure, reactivity, and electronic properties of novel compounds. For 4-Cyano-2-methylbenzothiazole, computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into its fundamental characteristics. These theoretical investigations are crucial for understanding the molecule's behavior and for predicting its potential applications in various fields of materials science and medicinal chemistry.

Density Functional Theory (DFT) Simulations

DFT has emerged as a powerful tool for the theoretical study of organic molecules, offering a balance between computational cost and accuracy. Calculations for this compound are typically performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to accurately model its electronic structure and properties.

The initial step in computational analysis involves the optimization of the molecular geometry of this compound to determine its most stable conformation. This process identifies the equilibrium geometry corresponding to the minimum energy on the potential energy surface. The optimized structure reveals key bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's spatial arrangement and steric interactions. For this compound, the planarity of the benzothiazole (B30560) ring system is a key feature, with the cyano and methyl groups as substituents.

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (ring) 1.38 - 1.41 118 - 122 ~0
C-N (ring) ~1.37 ~110 ~0
C-S ~1.76 ~88 ~0
C-CN ~1.44 - -
C≡N ~1.16 - -

Note: The values presented are typical and may vary slightly depending on the specific computational method and basis set used.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure represents a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational spectra (infrared and Raman) can be compared with experimental data to validate the computational model. Each vibrational mode is assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. For this compound, characteristic vibrational frequencies include the C≡N stretching of the cyano group, C-H stretching of the methyl group and the aromatic ring, and various ring stretching and deformation modes of the benzothiazole core.

Table 2: Key Calculated Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹)
C≡N Stretch ~2230
C-H Stretch (Aromatic) 3050 - 3100
C-H Stretch (Methyl) 2900 - 3000
C=N Stretch ~1600

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
EHOMO -6.5 to -7.5
ELUMO -2.0 to -3.0

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactivity. In the MEP map of this compound, the regions of negative electrostatic potential (typically colored in red or yellow) are located around the electronegative nitrogen atom of the cyano group and the sulfur and nitrogen atoms of the benzothiazole ring, indicating these as sites for electrophilic attack. The regions of positive potential (colored in blue) are generally found around the hydrogen atoms.

Non-Linear Optics (NLO) Properties Prediction

Theoretical calculations can also predict the Non-Linear Optical (NLO) properties of molecules. These properties are of great interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Molecules with a large dipole moment and significant charge transfer characteristics often exhibit high β values. The donor-acceptor nature of the benzothiazole ring system, combined with the electron-withdrawing cyano group in this compound, suggests that it may possess notable NLO properties. Computational methods can provide an estimation of the dipole moment (μ) and the components of the first hyperpolarizability tensor.

Table 4: Predicted NLO Properties of this compound

Property Predicted Value
Dipole Moment (μ) 4.0 - 5.0 Debye

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the electron density distribution in a molecule, offering insights into bonding, lone pairs, and delocalization of electrons. scirp.orgscirp.org This analysis translates the complex, delocalized molecular orbitals into localized bonding and lone pair orbitals, which align with the intuitive Lewis structures used by chemists. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The energy of these interactions, E(2), quantifies the stabilization.

Key expected NBO interactions in this compound would involve:

Intra-ring delocalization: π-electron delocalization within the fused benzene (B151609) and thiazole (B1198619) rings, contributing to the aromaticity and stability of the core structure.

Interactions involving the cyano group: Significant delocalization is anticipated from the π-orbitals of the benzene ring to the π* anti-bonding orbitals of the cyano group. This interaction would be a major contributor to the molecule's electronic properties.

Interactions involving the methyl group: Hyperconjugation between the σ-orbitals of the C-H bonds in the methyl group and the π* anti-bonding orbitals of the thiazole ring.

The NBO analysis can also reveal stereoelectronic interactions involving the cyano group, such as n(N) → σ(NC–C) and σ(C–H) → σ(C–N), which can influence bond lengths and molecular geometry. acs.org

Table 1: Predicted Hyperconjugative Interactions in this compound

Donor NBO Acceptor NBO Predicted E(2) (kcal/mol)
π(C=C) of Benzene Ring π*(C≡N) of Cyano Group High
π(C=N) of Thiazole Ring π*(C=C) of Benzene Ring Moderate
σ(C-H) of Methyl Group π*(C=N) of Thiazole Ring Low to Moderate
Lone Pair of N in Thiazole σ*(adjacent bonds) Moderate

Reaction Mechanism Predictions and Energy Landscapes

Computational studies are instrumental in predicting reaction mechanisms and mapping out the energy landscapes of chemical transformations. For benzothiazole derivatives, these studies can elucidate the pathways of their synthesis and their subsequent reactivity. nih.govresearchgate.net The formation of 2-substituted benzothiazoles, for instance, can proceed through a multi-step mechanism involving the condensation of precursors followed by cyclization. nih.govresearchgate.net

The presence of the 4-cyano group in this compound is predicted to have a pronounced effect on its reactivity. The cyano group is a strong electron-withdrawing group, which can influence the electron density at various positions in the benzothiazole ring system. This, in turn, affects the energy barriers of potential reactions.

For electrophilic aromatic substitution reactions, the electron-withdrawing nature of the cyano group would deactivate the benzene ring, making such reactions less favorable compared to unsubstituted benzothiazole. Conversely, the cyano group could make the benzothiazole susceptible to nucleophilic aromatic substitution under certain conditions.

Computational studies on related systems have shown that the electronic nature of substituents significantly impacts reaction barriers. mdpi.com For instance, in the formation of benzothiazoles, the reaction barriers can be substantially reduced in the presence of a protic solvent like water, which can stabilize transition states through hydrogen bonding. researchgate.net

Table 2: Predicted Effects of the 4-Cyano Group on Reaction Energy Landscapes

Reaction Type Predicted Effect on Activation Energy Rationale
Electrophilic Aromatic Substitution Increase Deactivation of the benzene ring by the electron-withdrawing cyano group.
Nucleophilic Aromatic Substitution Decrease Stabilization of the negatively charged intermediate by the electron-withdrawing cyano group.
Radical Reactions Varies The cyano group can act as a radical acceptor, influencing the stability of radical intermediates. rsc.org

Intermolecular Interactions and Supramolecular Assembly Prediction

The study of intermolecular interactions is crucial for understanding how molecules pack in the solid state and form supramolecular assemblies. The cyano group is known for its versatility in forming a variety of intermolecular interactions. nih.govnih.gov These interactions play a key role in determining the crystal structure and material properties.

For this compound, several types of intermolecular interactions are expected to govern its supramolecular assembly:

Dipole-Dipole Interactions: The cyano group possesses a strong dipole moment, which will lead to significant dipole-dipole interactions, influencing the alignment of molecules in the crystal lattice.

Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming C-H···N hydrogen bonds with the methyl group or aromatic C-H donors of neighboring molecules. researchgate.net

π-π Stacking: The aromatic benzothiazole core can participate in π-π stacking interactions, which are a common feature in the crystal packing of planar aromatic molecules.

Tetrel Bonds: The carbon atom of the cyano group can participate in tetrel bonding, a type of noncovalent interaction involving a Group 14 element. nih.gov

Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model and quantify these interactions, predicting the most stable crystal packing arrangements. The presence of the polar cyano group is expected to promote a head-to-tail arrangement of molecules to optimize dipole-dipole interactions. acs.org

Table 3: Predicted Intermolecular Interactions in this compound

Interaction Type Participating Groups Predicted Strength
Dipole-Dipole Cyano group Strong
C-H···N Hydrogen Bonding Methyl C-H and Cyano N Moderate
Aromatic C-H···N Hydrogen Bonding Benzene C-H and Cyano N Weak to Moderate
π-π Stacking Benzothiazole rings Moderate

Advanced Applications and Functional Integrations of Benzothiazole Scaffolds in Research

Medicinal Chemistry Research and Pharmacophore Design

The inherent bioactivity of the benzothiazole (B30560) nucleus has made it a cornerstone in the development of new therapeutic agents. The introduction of a cyano group at the 4-position and a methyl group at the 2-position of the benzothiazole ring system in 4-Cyano-2-methylbenzothiazole imparts specific physicochemical properties that can be exploited in drug design.

Benzothiazole Scaffold as a Foundation for Novel Chemical Entities

The this compound scaffold serves as a crucial starting point for the generation of novel chemical entities with potential therapeutic applications. While specific studies focusing solely on this compound are not extensively detailed in publicly available literature, research on analogous cyano- and amidinobenzothiazole derivatives highlights the potential of this structural motif. For instance, series of novel cyano- and amidinobenzothiazole derivatives have been synthesized and evaluated for their antiproliferative effects against various tumor cell lines. nih.gov Although these studies often explore a range of substituted benzothiazoles, the underlying principle remains the same: the benzothiazole core acts as a pharmacologically active framework that can be systematically modified to optimize biological activity. The cyano group, in particular, is a key functional group in medicinal chemistry, known for its ability to participate in hydrogen bonding and other molecular interactions, thus influencing the binding affinity of a molecule to its biological target.

Structural Variations and Their Impact on Molecular Recognition

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of their substituents. nih.gov Understanding the structure-activity relationships (SAR) is paramount in designing molecules with improved potency and selectivity. In the context of this compound, the methyl group at the 2-position and the cyano group at the 4-position are critical determinants of its interaction with biological targets.

While direct SAR studies on this compound are limited, research on related benzothiazole antagonists for receptors like GPR35 demonstrates the importance of substitutions on the benzothiazole ring for molecular recognition. nih.gov These studies reveal that even subtle changes to the scaffold can significantly impact biological activity. The electronic properties of the cyano group and the steric bulk of the methyl group in this compound would undoubtedly play a significant role in its binding orientation and affinity within a target's active site.

Pharmacophore modeling, a computational approach used to identify the essential three-dimensional features of a molecule required for its biological activity, is a valuable tool in this context. nih.govnih.gov A pharmacophore model for a series of benzothiazole derivatives would likely highlight the importance of the aromatic ring, the heteroatoms, and the specific positions and nature of substituents like the cyano and methyl groups for effective molecular recognition.

Derivatization Strategies for Enhancing Molecular Properties

To optimize the therapeutic potential of a lead compound, medicinal chemists employ various derivatization strategies to enhance its molecular properties, such as potency, selectivity, and pharmacokinetic profile. For this compound, several synthetic routes can be envisioned to create a library of derivatives for biological screening.

The synthesis of various 2-cyanobenzothiazoles has been achieved through methods like Pd-catalyzed/Cu-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides. nih.govmdpi.com These synthetic strategies allow for the introduction of a wide range of substituents onto the benzothiazole core, providing a means to systematically probe the SAR. For example, modifications could be made to the methyl group at the 2-position, or additional functional groups could be introduced onto the benzene (B151609) ring to modulate the electronic and steric properties of the molecule. Such derivatization is crucial for transforming a promising scaffold into a viable drug candidate.

Materials Science and Functional Materials Development

Beyond its applications in medicinal chemistry, the benzothiazole scaffold, including derivatives like this compound, possesses unique photophysical properties that make it attractive for the development of advanced functional materials.

Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable materials for organic light-emitting diodes (OLEDs) is a major focus of materials science research. Benzothiazole derivatives have been investigated for their potential use in OLEDs due to their luminescent properties. rsc.org The introduction of a cyano group, a strong electron-withdrawing group, can significantly influence the electronic properties of the benzothiazole system, which is a key factor in designing materials for OLEDs. rsc.orgrsc.org

Fluorescent Probes and Chemosensors

The inherent fluorescence of many benzothiazole derivatives makes them excellent candidates for the development of fluorescent probes and chemosensors for the detection of various analytes. researchgate.netscilit.com The fluorescence properties of these molecules can be modulated by their interaction with specific ions or molecules, leading to a detectable change in the fluorescence signal.

Although specific studies on this compound as a fluorescent probe are not prominent in the literature, the structural features of the molecule suggest its potential in this area. The benzothiazole core can act as a fluorophore, and the cyano group can serve as a binding site or a modulator of the electronic properties upon interaction with an analyte. The development of chemosensors often involves the strategic placement of functional groups that can selectively interact with the target analyte, leading to a change in the photophysical properties of the molecule, such as a "turn-on" or "turn-off" of fluorescence. The synthesis of derivatives of this compound with specific recognition moieties could lead to the development of novel and selective fluorescent probes.

Nonlinear Optical (NLO) Materials

Organic materials with significant second-order nonlinear optical (NLO) properties are the focus of extensive research due to their potential in advanced technologies like telecommunications, digital signal processing, and electro-optic modulation. researchgate.netrsc.org The key to designing effective NLO molecules often lies in creating a donor-π-bridge-acceptor (D-π-A) structure. In this framework, an electron-donating group and an electron-accepting group are connected by a π-conjugated system, which facilitates intramolecular charge transfer upon excitation. mdpi.com

The benzothiazole nucleus can serve as an effective component in NLO chromophores. For instance, azo-benzothiazole systems have been developed where a nitro group, a potent electron acceptor, is attached to the benzothiazole ring, while a hydroxyl-functional amino group acts as the electron donor. researchgate.net This arrangement creates a robust D-π-A system.

In the case of this compound, the cyano group (-CN) at the 4-position is a strong electron-withdrawing group, enabling it to function as the acceptor part of an NLO chromophore. When combined with a suitable electron-donating group elsewhere on the molecule or in a larger molecular assembly, the resulting structure could exhibit significant NLO properties. While specific NLO measurement data for this compound is not extensively detailed in the provided context, its structural components align with the established principles of molecular engineering for NLO materials. jhuapl.edu

Design of Dyes and Pigments

The benzothiazole scaffold is a cornerstone in the synthesis of heterocyclic azo dyes, which are valued for their high tinctorial strength and bright colors compared to dyes based solely on aniline (B41778) derivatives. internationaljournalcorner.com These dyes are synthesized through a well-established two-step process: the diazotization of a primary aromatic or heteroaromatic amine, followed by coupling with an electron-rich component. internationaljournalcorner.com

Derivatives such as 2-aminobenzothiazoles are frequently used as the diazonium component to produce a range of colors, particularly reds. internationaljournalcorner.com For example, monoazo disperse dyes have been synthesized by diazotizing 2-amino-4-methylbenzothiazole (B75042) and coupling it with various N,N-disubstituted aniline derivatives. orientjchem.org The resulting dyes produce yellow to violet shades on polyester (B1180765) fabrics and exhibit good to excellent fastness properties. orientjchem.org

Table 1: Properties of Azo Dyes Derived from Benzothiazole Analogs

Base Compound Coupling Component Resulting Shade Light Fastness Wash Fastness
2-Amino-4-methylbenzothiazole N,N-disubstituted anilines Yellow to Violet Moderate to Good Very Good to Excellent

Coordination Chemistry and Ligand Design

Benzothiazole Derivatives as Multidentate Ligands

Benzothiazole derivatives are versatile building blocks in coordination chemistry, capable of acting as multidentate ligands that form stable complexes with a variety of transition metals. researchgate.netnih.gov Their coordinating ability stems from the presence of multiple heteroatoms, primarily the nitrogen atom of the thiazole (B1198619) ring and exocyclic donor atoms (e.g., nitrogen from an amino group or sulfur from a thiol group). researchgate.netresearchgate.net

Substituted benzothiazoles, such as 6-methyl-2-aminobenzothiazole, have been shown to form complexes with Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Hg(II), and Cd(II). core.ac.uk In these cases, infrared spectroscopy data indicate that coordination occurs through the exocyclic amino group. core.ac.uk Depending on the metal-to-ligand ratio and the specific substituents, these ligands can lead to different stoichiometries and stereochemistries. core.ac.uk

The this compound molecule possesses two potential coordination sites: the nitrogen of the thiazole ring and the nitrogen of the cyano group. This allows it to function as a monodentate or a bridging ligand. The cyano group, in particular, is well-known for its ability to bridge metal centers, leading to the formation of coordination polymers and polynuclear complexes. nih.gov This dual-functionality makes this compound a promising candidate for designing complex supramolecular structures.

Metal Complexation Studies and Structural Features

The structural features of metal complexes with benzothiazole-based ligands are diverse. researchgate.net Studies on complexes of 6-methyl-2-aminobenzothiazole have led to the isolation of compounds with general formulas ML₂X₂ and ML₄X₂ (where L is the ligand and X is an anion like I⁻, NCS⁻, or OAc⁻). core.ac.uk Based on magnetic moment and spectral data, these complexes adopt various geometries, including square planar (for CuL₂I₂ and NiL₂I₂), tetrahedral (for CoL₂I₂), and octahedral structures. core.ac.uk

Similarly, complexes of 2-amino acetate, 6-chloro benzothiazole with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been synthesized, with proposed geometries being square planar for the copper complex and tetrahedral for the others. researchgate.net The coordination of the metal ion often results in the deprotonation of an N-H group if present, with the metal binding to two nitrogen atoms to form a stable six-membered ring within a larger planar system. researchgate.net For this compound, complexation could lead to a variety of structures depending on whether it coordinates as a simple monodentate ligand through one of its nitrogen atoms or acts as a linker to create extended one-, two-, or three-dimensional networks. nih.gov

Table 2: Geometries of Metal Complexes with Substituted Benzothiazole Ligands

Ligand Metal Ion Complex Type Proposed Geometry
6-Methyl-2-aminobenzothiazole Cu(II), Ni(II) ML₂I₂ Square Planar
6-Methyl-2-aminobenzothiazole Co(II) ML₂I₂ Tetrahedral
6-Methyl-2-aminobenzothiazole Cu(II), Ni(II), Co(II) ML₄X₂ Octahedral
2-Amino acetate, 6-chloro benzothiazole Cu(II) - Square Planar

Applications in Chemical Biology Research (excluding clinical)

Development of Chemical Tools for Biomolecule Labeling

The 2-cyanobenzothiazole (CBT) scaffold, a core feature of this compound, is central to a powerful and versatile bioorthogonal conjugation reaction used for labeling biomolecules. nih.gov This method relies on the rapid and specific condensation reaction between a 2-cyanobenzothiazole moiety and a cysteine residue, particularly one located at the N-terminus of a peptide or protein. nih.gov

This reaction proceeds efficiently under mild, ambient conditions without the need for a catalyst, making it highly suitable for biological systems. nih.gov The key advantage of the CBT-cysteine condensation is its site-specificity, allowing for precise labeling of target proteins in vitro and on the surface of living cells. nih.gov This methodology has been successfully adapted for radiolabeling biomolecules for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov For this application, a fluorinated 2-cyanobenzothiazole (¹⁸F-CBT) is used as a prosthetic group to label cysteine-bearing peptides, achieving excellent radiochemical yield and purity. nih.gov The resulting labeled biomolecules have demonstrated good tumor-targeting efficiency in PET imaging studies. nih.gov This makes the cyanobenzothiazole core a valuable chemical tool for developing probes to study biological processes in real-time. nih.govgoogle.com

Table 3: Features of 2-Cyanobenzothiazole (CBT) - Cysteine Ligation for Biomolecule Labeling

Feature Description
Reaction Type Bioorthogonal condensation
Reactants 2-Cyanobenzothiazole (CBT) moiety and N-terminal Cysteine
Conditions Mild, ambient, catalyst-free
Key Advantage Rapid and site-specific conjugation
Application Fluorescent labeling, Radiolabeling (e.g., with ¹⁸F for PET imaging)

| Utility | Labeling of peptides and proteins in vitro and on live cells |

Strategy for In Situ Assembly of Biomolecules

The in situ assembly of biomolecules represents a sophisticated strategy in chemical biology, enabling the construction of complex molecular architectures within a biological environment. This approach often leverages bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. One emerging strategy involves the use of benzothiazole scaffolds, such as this compound, which can be engineered to react specifically with target biomolecules.

The core of this strategy lies in the targeted reaction between the cyano group of the benzothiazole derivative and a specific functional group on a biomolecule, such as a cysteine residue in a protein. This reaction forms a stable covalent bond, effectively "assembling" the benzothiazole moiety onto the biomolecule in situ. This method has been particularly noted for its high reaction yields and stability under biocompatible conditions at room temperature. researchgate.net

Recent research has highlighted the potential of this approach by demonstrating exceptionally rapid conjugation kinetics. For instance, a cysteine-conjugation reaction involving a related benzothiazole scaffold was reported to have a rate constant of k2 = 1.49 × 10^6 M−1 s−1, marking a significant advancement in the speed of bio-conjugation reactions. researchgate.net Such rapid kinetics are crucial for applications where temporal control and efficiency are paramount.

The versatility of the benzothiazole core allows for the synthesis of a variety of derivatives, enabling the fine-tuning of reactivity and other properties. The synthesis of such compounds can be achieved through methods like the palladium-catalyzed C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides.

Table 1: Properties of Related Benzothiazole Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
2-Methylbenzothiazole (B86508)C8H7NS149.2114
2-Amino-4-methylbenzothiazoleC8H8N2S164.23137-139
4-Methoxybenzo[d]thiazole-2-carbonitrileC9H6N2OS190.22124-125
4,5-dimethylbenzo[d]thiazole-2-carbonitrileC10H8N2S188.2593-94

The in situ assembly strategy using benzothiazole derivatives opens up possibilities for the development of novel therapeutic and diagnostic agents. For example, it could be employed in pretargeted therapy, where a benzothiazole-modified antibody first binds to a target cell, followed by the administration of a second molecule that specifically reacts with the benzothiazole tag. This approach could enhance the specificity and efficacy of drug delivery.

Further research in this area is focused on expanding the scope of biomolecules that can be targeted and developing new benzothiazole reagents with tailored properties for specific applications in cellular imaging, proteomics, and drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyano-2-methylbenzothiazole, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : A common approach involves multi-step reactions, such as condensation of substituted hydrazines with carbonyl intermediates. For example, refluxing precursors in solvents like ethanol or DMSO under acidic conditions (e.g., glacial acetic acid) can promote cyclization . Yield optimization may involve adjusting reaction time (e.g., 4–18 hours), solvent polarity, or catalyst choice. Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and backbone structure. Infrared (IR) spectroscopy identifies functional groups like cyano (C≡N, ~2200 cm⁻¹) and thiazole rings. High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis (C, H, N) ensures stoichiometric consistency .

Q. What purification methods are recommended post-synthesis to ensure high purity?

  • Methodological Answer : Recrystallization using solvent pairs (e.g., ethanol-water) is widely employed for bulk purification. For complex mixtures, flash column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol can resolve intermediates. Purity validation via HPLC (>95%) or melting point consistency (e.g., ±2°C deviation) is advised .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model molecular orbitals, electrostatic potentials, and thermodynamic stability. For instance, exact-exchange functionals improve accuracy in predicting bond dissociation energies and reaction pathways . Vibrational frequency scaling factors (e.g., 0.96–0.98 for B3LYP) harmonize computed IR spectra with experimental data .

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives?

  • Methodological Answer : Cross-validation using complementary techniques is key. For example, ambiguous NMR peaks can be resolved via 2D-COSY or HSQC experiments. Conflicting IR data may require isotopic labeling or computational vibrational analysis. Comparative studies with structurally analogous compounds (e.g., 6-Fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole) can identify substituent-specific spectral shifts .

Q. What strategies assess the biological activity of this compound derivatives?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition, cytotoxicity) are primary screens. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like kinases or proteases. For example, derivatives with electron-withdrawing groups (e.g., nitro, cyano) show enhanced interactions with hydrophobic enzyme pockets . Dose-response studies (IC₅₀/EC₅₀) validate activity, while MD simulations (>100 ns) assess binding stability .

Q. How do structural modifications (e.g., substituent position) affect the compound’s physicochemical properties?

  • Methodological Answer : Substituent effects are studied via Hammett plots (σ values) or Hansch analyses. For example, electron-withdrawing groups at the 4-position (e.g., -CN) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. LogP calculations (e.g., ClogP) predict solubility changes, critical for pharmacokinetic optimization .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for similar benzothiazole derivatives?

  • Methodological Answer : Variability often stems from solvent purity, catalyst loading, or reaction atmosphere (e.g., inert vs. ambient). Systematic reproducibility studies under controlled conditions (e.g., anhydrous DMSO vs. ethanol) are recommended. Statistical tools like Design of Experiments (DoE) can isolate critical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyano-2-methylbenzothiazole
Reactant of Route 2
Reactant of Route 2
4-Cyano-2-methylbenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.